molecular formula C14H19ClN4O B11489573 N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide

Cat. No.: B11489573
M. Wt: 294.78 g/mol
InChI Key: KDZZJHWGNPWIGD-UHFFFAOYSA-N
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Description

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide typically involves the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer in the presence of triethylamine. This reaction leads to regioselective nucleophilic substitution of the chlorine atom at position 6, forming the desired product .

Industrial Production Methods

While specific industrial production methods for N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at position 6 can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Substitution reactions: Other substituents on the pyridine ring can be replaced under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include triethylamine, malononitrile, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from reactions involving N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives.

Scientific Research Applications

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide include other pyridine derivatives with different substituents, such as:

  • 2,6-dichloro-4-methylnicotinonitrile
  • 6-chloro-5-cyano-4-methylpyridine

Uniqueness

N’-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N’-ethylpentanehydrazide is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

N'-(6-chloro-5-cyano-4-methylpyridin-2-yl)-N'-ethylpentanehydrazide

InChI

InChI=1S/C14H19ClN4O/c1-4-6-7-13(20)18-19(5-2)12-8-10(3)11(9-16)14(15)17-12/h8H,4-7H2,1-3H3,(H,18,20)

InChI Key

KDZZJHWGNPWIGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NN(CC)C1=NC(=C(C(=C1)C)C#N)Cl

Origin of Product

United States

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